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molecular formula C12H10O3 B8754809 4-(Hydroxymethyl)-1-naphthoic acid CAS No. 57322-46-0

4-(Hydroxymethyl)-1-naphthoic acid

Cat. No. B8754809
M. Wt: 202.21 g/mol
InChI Key: KTPCEPWBURBLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613942B1

Procedure details

4-Bromomethylnaphthoic acid (16 g, 160 mmol) in an aqueous solution of K2CO3 (10%, 100 mL) was stirred at 70° C. for 30 minutes. The reaction mixture was cooled and made acidic with conc. HCl. The resulting precipitate was filtered and dried to give the desired product as a yellow solid in quantitative yield.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1.Cl.C([O-])([O-])=[O:18].[K+].[K+]>>[OH:18][CH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrCC1=CC=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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